Product packaging for Ketorolac calcium(Cat. No.:CAS No. 167105-81-9)

Ketorolac calcium

Cat. No.: B3025866
CAS No.: 167105-81-9
M. Wt: 548.6 g/mol
InChI Key: NPCGTDZMTWNBDA-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Ketorolac calcium is a chemical salt of the non-steroidal anti-inflammatory drug (NSAID) Ketorolac, with the molecular formula C30H24CaN2O6 . This compound is supplied for research purposes to investigate the development of advanced pharmaceutical formulations. Recent research has highlighted its value as a cross-linking agent in the fabrication of calcium-alginate hydrogels designed for localized buccal drug delivery . Like its parent molecule, Ketorolac is a non-selective inhibitor of cyclooxygenase (COX) enzymes, both COX-1 and COX-2, which are responsible for prostaglandin synthesis . This mechanism provides the basis for its analgesic and anti-inflammatory properties. The primary research application of this compound centers on its dual functionality, acting as both an active pharmaceutical ingredient and a structural component in hydrogel matrices . These biomaterial systems are investigated for sustained release and targeted delivery to manage pain and inflammation in localized areas, such as the oral mucosa, potentially improving therapeutic efficacy while minimizing systemic side effects . This product is intended For Research Use Only. It is strictly not for diagnostic or therapeutic applications, including human or animal consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H24CaN2O6 B3025866 Ketorolac calcium CAS No. 167105-81-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

calcium;5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C15H13NO3.Ca/c2*17-14(10-4-2-1-3-5-10)13-7-6-12-11(15(18)19)8-9-16(12)13;/h2*1-7,11H,8-9H2,(H,18,19);/q;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPCGTDZMTWNBDA-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=C2C(=O)C3=CC=CC=C3)C1C(=O)[O-].C1CN2C(=CC=C2C(=O)C3=CC=CC=C3)C1C(=O)[O-].[Ca+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H24CaN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167105-81-9
Record name Ketorolac calcium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0167105819
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name KETOROLAC CALCIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52541KD36N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular Pharmacology and Mechanistic Studies of Ketorolac

Elucidation of Cyclooxygenase Isoform Modulation by Ketorolac (B1673617)

The principal mechanism of action for ketorolac, like other NSAIDs, is the inhibition of the cyclooxygenase (COX) enzyme system. medex.com.bdnih.gov These enzymes, also known as prostaglandin (B15479496) H2 synthases, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. drugbank.comcancer.govderangedphysiology.com Ketorolac is a non-selective inhibitor, meaning it acts on both major isoforms of the enzyme, COX-1 and COX-2. drugbank.comcancer.gov

Ketorolac demonstrates differential activity against the two primary cyclooxygenase isoforms. Research indicates that ketorolac is a more potent inhibitor of COX-1 than COX-2. nih.gov In vitro studies measuring prostaglandin E2 production from human recombinant COX enzymes have quantified this difference. One study found ketorolac to be approximately six times more active against COX-1, with an IC50 value of 0.02 µM, compared to its activity against COX-2, which had an IC50 value of 0.12 µM. nih.govresearchgate.net This demonstrates a relative selectivity for the COX-1 isoform. nih.gov

In Vitro Cyclooxygenase (COX) Inhibition by Ketorolac

Enzyme IsoformIC50 (µM)
COX-10.02
COX-20.12
nih.govresearchgate.net

Studies utilizing saturation transfer difference NMR (STD-NMR) spectroscopy have been employed to characterize the binding of ketorolac to both COX-1 and COX-2. nih.govacs.org This research provides insight into the specific binding epitopes of the drug. Based on comparisons with other well-studied NSAIDs, it has been proposed that ketorolac binds to the active site of the COX-2 enzyme in an orientation that is similar to that of diclofenac. nih.govacs.org

By inhibiting the COX enzymes, ketorolac effectively blocks key pathways in prostaglandin synthesis. medex.com.bddrugbank.com The COX enzymes catalyze the conversion of arachidonic acid into the intermediate prostaglandin H2, which is then further metabolized to produce various prostaglandins, including prostaglandin E2 (PGE2) and prostaglandin F2 alpha (PGF2α), as well as thromboxane A2. derangedphysiology.com

Ketorolac's inhibition of this process leads to a significant reduction in the production of these pro-inflammatory and pain-sensitizing molecules. researchgate.netscispace.com For example, research in pregnant sheep demonstrated that ketorolac completely blocks ritodrine-stimulated production of PGF2α in uterine tissues. nih.gov This effect is attributed to the prevention of arachidonic acid mobilization and subsequent conversion into prostaglandins. nih.gov Similarly, ketorolac has been shown to be a potent inhibitor of PGE2 production. researchgate.net The inhibition of the constitutively expressed COX-1 enzyme prevents the normal production of prostaglandins that play housekeeping roles, while the inhibition of the inducible COX-2 enzyme is linked to the desired anti-inflammatory and analgesic effects. drugbank.comcancer.gov

Investigation of Non-Cyclooxygenase Mediated Molecular Actions of Ketorolac

Beyond its well-established role as a COX inhibitor, research has revealed that ketorolac possesses molecular actions that are independent of prostaglandin synthesis inhibition. nih.govresearchgate.net These non-cyclooxygenase mediated effects involve the modulation of intracellular calcium dynamics, suggesting an additional layer to its pharmacological profile. nih.govresearchgate.net

Ketorolac has been identified as a compound with ionophoretic properties for calcium ions (Ca2+). nih.govresearchgate.net An ionophore is a substance that can transport ions across a lipid membrane. Studies have shown that ketorolac is capable of ferrying calcium ions into energized liposomes, demonstrating a direct interaction with calcium transport processes. nih.govresearchgate.net This ionophoretic-like activity is considered to be related to its therapeutic action, in addition to its effect on cyclooxygenase. nih.govresearchgate.net

Ionophoretic Properties of Ketorolac

PropertyObservation
Ion SpecificityCalcium (Ca2+)
ActionInduces mitochondrial Ca2+ release
MechanismFerries calcium ions into energized liposomes
nih.govresearchgate.net

A key finding in the study of ketorolac's calcium-related effects is its ability to induce the release of Ca2+ from mitochondria. nih.govresearchgate.net Mitochondria are crucial organelles for cellular energy production and also play a significant role in buffering intracellular calcium. rochester.edu The mechanism by which ketorolac prompts this release is distinct from that of classical mitochondrial uncouplers. nih.govresearchgate.net The process does not depend on an uncoupler-like action; ketorolac does not collapse the internal negative membrane potential of the mitochondria, nor does it adversely affect oxidative phosphorylation. nih.govresearchgate.net Instead, its action is consistent with its ionophoretic properties, directly facilitating the movement of calcium out of the mitochondrial matrix. nih.govresearchgate.net Other research has also linked ketorolac treatment to the depolarization of the mitochondrial membrane potential and the release of cytochrome c into the cytoplasm, which are events associated with mitochondrial-mediated signaling pathways. nih.gov

The ability of ketorolac to induce mitochondrial calcium release directly impacts broader cellular calcium homeostasis. nih.govresearchgate.net Cells maintain a very low concentration of free calcium in the cytosol compared to the extracellular space and intracellular stores like the endoplasmic reticulum and mitochondria. mdpi.com This steep gradient is essential for calcium's role as a ubiquitous second messenger in countless signaling pathways. mdpi.comsemanticscholar.org

By acting as a calcium ionophore and triggering release from mitochondrial stores, ketorolac introduces a flux of calcium into the cytosol that is independent of the cell's normal signaling machinery. nih.govresearchgate.net Mitochondria actively participate in shaping cytosolic calcium signals by taking up and releasing the ion. rochester.edusemanticscholar.org Therefore, a drug-induced release from this organelle will necessarily alter the spatial and temporal characteristics of intracellular calcium signals. This modulation of cellular calcium homeostasis represents a distinct pharmacological action of ketorolac that complements its primary effect on prostaglandin synthesis. nih.govresearchgate.netnih.gov

Modulation of Rac-1/HIF-1α/DDX3/β-catenin Signaling Pathways by Ketorolac

Recent research has illuminated the role of ketorolac in modulating complex intracellular signaling pathways implicated in cancer progression, particularly in renal cell carcinoma (RCC). nih.govmagnusconferences.com A key finding is ketorolac's ability to influence the Rac-1/HIF-1α/DDX3/β-catenin signaling axis through the potentiation of the tumor suppressor Prostate Apoptosis Response-4 (Par-4). nih.govmagnusconferences.com This mechanism suggests a novel therapeutic application for ketorolac in oncology.

Studies have demonstrated that ketorolac acts as a small molecule secretagogue, leading to the upregulation of Par-4 in both an autocrine and paracrine manner. nih.govmagnusconferences.com The increased expression of Par-4 has a subsequent inhibitory effect on the Rac-1/Cdc42 pathway. nih.gov This, in turn, leads to the downregulation of several key proteins involved in cancer cell proliferation, migration, invasion, and angiogenesis. nih.govmagnusconferences.com

The DEAD-box RNA helicase DDX3 is a versatile protein involved in multiple steps of gene expression and various cellular signaling pathways. nih.gov The modulation of the Rac-1 signaling pathway by ketorolac has a cascading effect on downstream effectors, including Hypoxia-Inducible Factor-1α (HIF-1α), DEAD-box polypeptide 3 (DDX3), and β-catenin. nih.govmagnusconferences.com The downregulation of this signaling cascade has been shown to inhibit tumor growth. nih.govmagnusconferences.com In xenograft models of RCC, treatment with ketorolac alone resulted in a tumor growth inhibition (TGI) of 73%. nih.govmagnusconferences.com

Table 1: Effects of Ketorolac on Key Signaling Molecules in Renal Cell Carcinoma

Target MoleculeEffect of KetorolacAssociated Cellular Process
Par-4UpregulationTumor Suppression
Rac-1DownregulationCell Migration/Invasion
Cdc42DownregulationCell Migration/Invasion
HIF-1αDownregulationAngiogenesis
DDX3DownregulationProliferation
β-cateninDownregulationProliferation, Cell Adhesion
Ki-67DownregulationProliferation
Cyclin D1DownregulationCell Cycle Progression
pRBDownregulationCell Cycle Progression
VEGFDownregulationAngiogenesis

Exploration of Nitric Oxide Synthesis Modulation by Ketorolac

The analgesic effects of ketorolac appear to be linked to the modulation of nitric oxide (NO) synthesis. nih.gov Studies using a pain-induced functional impairment model in rats have provided evidence for the involvement of NO in ketorolac's antinociceptive action. nih.gov

In these studies, the intra-articular injection of NG-nitro-L-arginine methyl ester (L-NAME), an inhibitor of nitric oxide synthase, was shown to reduce the antinociceptive effect of systemically administered ketorolac. nih.gov This suggests that the analgesic properties of ketorolac are, at least in part, dependent on the local synthesis of nitric oxide. nih.gov It is hypothesized that ketorolac may enhance the production of NO at the site of inflammation and pain, which in turn contributes to its therapeutic effect. The biosynthesis and release of nitric oxide (NO) and prostaglandins (PGs) share a number of similarities. researchgate.net

Putative Interactions of Ketorolac with Opioid Receptor Systems

The interaction between ketorolac and the opioid receptor system is complex and has been the subject of some debate in the scientific literature. While ketorolac is a non-steroidal anti-inflammatory drug (NSAID) and does not bind directly to opioid receptors, there is evidence to suggest an indirect interaction with the opioid system. researchgate.netnih.gov

Several studies have investigated the potential for opioid receptor antagonists, such as naloxone, to block the analgesic effects of ketorolac. The results have been somewhat varied. Some research indicates that naloxone, a non-selective opioid receptor antagonist, can antagonize the antinociceptive effects of ketorolac, suggesting an involvement of the endogenous opioid system. nih.gov However, other studies have reported that naloxone failed to block the effects of ketorolac. researchgate.net

Further research has explored the role of specific opioid receptor subtypes. It has been suggested that the antinociceptive effect of ketorolac may be mediated through the kappa-opioid receptor. nih.gov This is supported by findings that nor-binaltorphimine, a selective kappa-opioid receptor antagonist, significantly blocked the antinociceptive effects of both systemic and intrathecally administered ketorolac. nih.gov In contrast, antagonists for mu- and delta-opioid receptors did not have the same blocking effect. nih.gov These findings have led to the hypothesis that ketorolac may induce the release of endogenous opioids that act on kappa-opioid receptors. nih.gov

It is important to note that studies have shown that ketorolac itself does not inhibit the binding of specific ligands to mu-, delta-, and kappa-opioid receptors, confirming a lack of direct interaction. nih.gov

Stereochemical Influences on Ketorolac's Molecular Activity

Ketorolac is a chiral molecule and exists as a racemic mixture of two enantiomers: (+)-R-ketorolac and (-)-S-ketorolac. researchgate.net The stereochemistry of the ketorolac molecule plays a crucial role in its pharmacological activity. The two enantiomers of a chiral drug can exhibit different pharmacological and toxicological properties. nih.gov

The analgesic and anti-inflammatory effects of ketorolac are primarily attributed to the (-)-S-enantiomer. researchgate.net This enantiomer is a potent inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins involved in pain and inflammation. The (+)-R-enantiomer, on the other hand, possesses low pharmacological activity. researchgate.net

The differential activity of the enantiomers is due to their three-dimensional spatial arrangement, which affects their ability to bind to the active site of the COX enzyme. nih.gov The specific stereochemical configuration of the (-)-S-enantiomer allows for a more favorable interaction with the enzyme's binding site, leading to greater inhibitory activity.

Table 2: Properties of Ketorolac Enantiomers

EnantiomerPharmacological ActivityPrimary Mechanism of Action
(-)-S-KetorolacHighInhibition of COX enzymes
(+)-R-KetorolacLow-

Advanced Pharmacokinetic Investigations of Ketorolac in Pre Clinical Models

Absorption and Bioavailability Studies of Ketorolac (B1673617) in In Vitro and Animal Models

Ketorolac demonstrates rapid and efficient absorption following oral and intramuscular administration across various animal species, including monkeys, rabbits, and rats, with bioavailability reported to exceed 87% nih.gov. In canine models, oral administration yielded a bioavailability of approximately 100.9% nih.gov.

In vitro studies utilizing rat skin have shown that ultrasound can significantly enhance the permeation of ketorolac, with higher intensities yielding greater penetration tandfonline.com. Transdermal delivery research in human subjects indicated that specific formulations, such as formulation A, provided superior in vitro and in vivo transdermal delivery rates nih.gov.

Distribution Profiling of Ketorolac in Non-Human Biological Systems

Ketorolac exhibits a high degree of plasma protein binding, consistently reported to be above 99% in humans nih.govdrugbank.comnih.govdrugs.comaapharma.capfizer.comnih.govpfizer.comdrugs.compfizermedicalinformation.com. This extensive protein binding remains largely consistent across a wide range of concentrations aapharma.capfizer.com. A reduction in serum albumin levels can consequently lead to an increase in the unbound, pharmacologically active fraction of the drug nih.govpfizer.com.

The volume of distribution (Vd) for ketorolac varies among species. In dogs, the volume of distribution at steady state (Vdss) was reported around 1030.09 mL/kg, with a volume of distribution (Vz) of approximately 1512.25 mL/kg researchgate.net. In sheep, Vdss was measured at 218.83 mL/kg, and Vz at 522.5 mL/kg researchgate.net. Animal studies involving topical administration have also indicated distribution into ocular tissues, with higher concentrations retained in the cornea and sclera hres.ca. In a porcine model, ketorolac-eluting ureteral stents demonstrated localized distribution, resulting in the highest ketorolac levels within ureteral and bladder tissues nih.gov.

Metabolic Pathways and Enzyme Systems Involved in Ketorolac Biotransformation

Ketorolac undergoes metabolism in the liver, primarily through hydroxylation and conjugation pathways nih.govnih.gov.

Phase I metabolism of ketorolac involves enzymes such as CYP2C8 and CYP2C9 drugbank.comnih.govhiv-druginteractions.orghiv-druginteractions.org. The metabolite p-hydroxy-ketorolac (PHK) has been identified as a product of this metabolic route drugbank.comnih.gov. However, some research suggests that ketorolac is not extensively metabolized and is predominantly excreted in its unchanged form elsevier.eselsevier.espfizermedicalinformation.comdrugs.comfda.gov. Furthermore, ketorolac has been identified as an alternative therapy that is not primarily metabolized by CYP2C9, indicating a potentially limited role for this enzyme in its metabolic clearance nih.govpharmgkb.org. In silico analyses have also suggested that ketorolac may not be a substrate or inhibitor of major CYP enzymes nih.gov.

Phase II metabolism of ketorolac is significantly influenced by glucuronidation, with an estimated 72-77% of the drug undergoing this conjugation process nih.gov. The UDP-glucuronosyltransferase (UGT) 2B7 enzyme has been identified as a key player in this metabolic pathway drugbank.comhiv-druginteractions.orghiv-druginteractions.orgnih.gov.

Excretion Kinetics and Routes of Ketorolac in Animal Models

The primary route for the elimination of ketorolac and its metabolites in animal models and humans is renal excretion nih.govdrugbank.compfizer.comnih.govpfizermedicalinformation.comdrugs.comfda.gov. Approximately 92% of an administered dose is recovered in the urine, with about 60% being unchanged ketorolac and the remaining 40% consisting of various metabolites, including glucuronide conjugates and the p-hydroxy metabolite drugbank.compfizer.comnih.govpfizermedicalinformation.comdrugs.comfda.gov. A smaller fraction, approximately 6%, is excreted in the feces drugbank.compfizer.comnih.govpfizermedicalinformation.comdrugs.comfda.gov.

Species-specific differences in excretion patterns have been noted. For instance, monkeys exhibit excretion patterns similar to humans but without the formation of the p-hydroxy metabolite nih.gov. In contrast, rats have been observed to excrete a higher percentage of radioactivity in their feces and produce an additional unidentified metabolite nih.gov.

Pharmacokinetic Parameter Analysis of Ketorolac in Animal Studies (Cmax, Tmax, AUC, t1/2, Clearance)

The pharmacokinetic parameters of ketorolac vary depending on the species, route of administration, and specific study conditions. The following table summarizes key parameters derived from pre-clinical animal studies.

ParameterSpeciesRouteDoseValueUnitReference
t1/2 (elimination) DogIV0.5 mg/kg4.55h nih.gov
DogPO0.5 mg/kg4.07h nih.gov
Rabbit--1.1hr nih.gov
Cmax DogIV15 mg2.47 ± 0.51mcg/mL pfizermedicalinformation.com
DogPO10 mg0.87 ± 0.22mcg/mL pfizermedicalinformation.com
Tmax DogIV15 mg33 ± 21min pfizermedicalinformation.com
DogPO10 mg44 ± 34min pfizermedicalinformation.com
DogPO0.5 mg/kg51.2 ± 40.6min nih.gov
AUC(0-last) DogIV0.5 mg/kg6.08 ± 3.28h × μg/mL researchgate.net
AUC∞ DogIV30 mg4.65 ± 0.96h × mcg/mL pfizermedicalinformation.com
DogPO10 mg0.87 ± 0.22h × mcg/mL pfizermedicalinformation.com
Clearance (Cl) DogIV0.5 mg/kg1.25 ± 1.13mL/kg/min nih.gov
DogIV0.5 mg/kg56.8 ± 33.1mL/h/kg researchgate.net
Vdss DogIV0.5 mg/kg1030.09 ± 620.50mL/kg researchgate.net

Note: Values presented are means ± standard deviation unless otherwise specified. Doses in pfizermedicalinformation.com are fixed amounts, not per kilogram, and are included for context.

Pre Clinical Pharmacological Studies of Ketorolac in Animal Models

Evaluation of Analgesic Mechanisms of Ketorolac (B1673617) in Experimental Pain Models

Pre-clinical investigations have elucidated key mechanisms underlying ketorolac's analgesic efficacy in various animal pain models. In the carrageenan-induced paw edema model in rats, ketorolac demonstrated dose-dependent increases in pain threshold, notably without affecting the pain threshold in non-inflamed paws, indicating a predominantly peripheral mechanism of action researchgate.net. This peripheral focus was further supported by studies using the hot-plate method in mice, where ketorolac did not alter responses, contrasting with the central effects observed with morphine researchgate.net.

The formalin test, which elicits both neurogenic and inflammatory pain phases, revealed dose-dependent antinociceptive effects of ketorolac in rats, primarily linked to its inhibition of cyclooxygenase (COX) and subsequent reduction in prostaglandin (B15479496) synthesis ecancer.org. Studies in neonatal rats indicated that ketorolac provided analgesic effects in 21-day-old pups, but not in younger, 3-day-old pups, suggesting age-dependent efficacy health.mil. Additionally, ketorolac exhibited potent inhibition of acetic acid-induced writhing in rats nih.gov. The analgesic activity is largely attributed to the S-enantiomer of ketorolac nih.govnih.govddtjournal.com, with research suggesting that while COX inhibition is a primary mechanism, potential COX-independent pathways may also contribute to its pronounced analgesic potency nih.gov.

Assessment of Anti-inflammatory Efficacy of Ketorolac in Induced Inflammation Models

Ketorolac has consistently demonstrated significant anti-inflammatory effects in various pre-clinical models. In the carrageenan-induced paw edema model in rats, ketorolac effectively reduced edema formation and was found to be more potent than phenylbutazone (B1037) and naproxen (B1676952) in alleviating paw swelling researchgate.netnih.gov.

In models of ocular inflammation in rabbits, topical ophthalmic application of ketorolac proved effective. It significantly reduced fluorescein (B123965) leakage into the aqueous humor and decreased aqueous humor prostaglandin E2 (PGE2) concentrations in endotoxin-induced inflammation. Furthermore, ketorolac mitigated arachidonic acid-induced protein leakage into the aqueous humor mdpi.com.

ModelKetorolac ConcentrationOutcome MeasureResult
Endotoxin-induced Ocular Inflammation0.01% - 0.5%Fluorescein leakage into aqueous humorSubstantial decreases
Endotoxin-induced Ocular Inflammation0.1% - 0.5%Aqueous humor PGE2 concentrationsSubstantial decreases
Arachidonic acid-induced Ocular Inflammation0.1% - 0.5%Aqueous humor protein leakageSubstantial decreases

In vitro studies also highlight ketorolac's impact on inflammatory cell function, showing dose-dependent inhibition of neutrophil chemotaxis, adherence, and degranulation, along with reduced myeloperoxidase release researchgate.net. In a rat model of pulmonary embolism, ketorolac inhibited the upregulation of COX-2 and the expression of adhesion molecules such as intracellular adhesion molecule-1 and selectin E researchgate.net. An anti-inflammatory effect was also observed in 21-day-old pups in the formalin test, though not in younger animals health.mil.

Synergistic Pharmacological Interactions of Ketorolac with Co-administered Compounds

Research indicates that ketorolac can exhibit synergistic effects in pain models when combined with other agents ecancer.org. Specifically, co-administration of ketorolac with ascorbic acid in a formalin-induced pain model in rats demonstrated enhanced analgesic outcomes ecancer.org. This synergy is likely due to complementary mechanisms, where ketorolac's inhibition of COX-2 and prostanoid synthesis is augmented by ascorbic acid's antioxidant properties, which modulate cytokines and reactive oxygen species (ROS) to further promote pain relief ecancer.org.

Pre-clinical studies exploring the combination of ketorolac with the antineoplastic agent 5-fluorouracil (B62378) (5-FU) have revealed synergistic effects on cancer cell viability. In vitro experiments using the HT-29 cell line showed that the combined administration of ketorolac and 5-FU produced synergistic effects within specific concentration ranges nih.gov. Furthermore, pharmacokinetic analyses in animal models indicated that ketorolac pretreatment significantly altered 5-FU's disposition, leading to increased area under the curve (AUC), maximum concentration (Cmax), and time to maximum concentration (Tmax), while decreasing volume of distribution (V/F) and clearance (Cl/F) nih.gov. These pharmacokinetic modifications suggest a potential for enhanced cytotoxic synergy of 5-FU when administered with ketorolac, underscoring the importance of optimized dosing strategies to maximize clinical efficacy and minimize associated toxicities nih.gov.

Investigations into Novel Therapeutic Applications of Ketorolac beyond Anti-inflammatory Analgesia

Beyond its conventional therapeutic roles, ketorolac has demonstrated pre-clinical anti-cancer potential, targeting key molecular pathways involved in tumor progression. The R-enantiomer of ketorolac (R-ketorolac) has been identified as a potent inhibitor of Rho GTPases, specifically Cdc42 and Rac1, which are critical regulators of cancer cell migration, adhesion, and invasion researchgate.nethealth.milnih.gov. By inhibiting these GTPases, R-ketorolac reduces the activation of downstream kinases such as p21-activated kinases (PAK1/PAK2) researchgate.netnih.gov. This modulation of the Rac1/Cdc42/PAK pathway has been associated with reduced cancer cell proliferation, migration, invasion, and metastasis in pre-clinical models of ovarian cancer health.milnih.gov and pancreatic cancer ddtjournal.com.

Moreover, ketorolac has been shown to upregulate the tumor suppressor protein Par-4, a mechanism implicated in its effects against renal cell carcinoma researchgate.net. In xenograft models, ketorolac alone achieved significant tumor growth inhibition (TGI) of 73% in renal cell carcinoma researchgate.net. A chemically synthesized derivative of ketorolac, known as 15K, which acts as a potent PAK1 blocker, demonstrated inhibition of tumor growth and metastasis in gemcitabine-resistant human pancreatic cancer xenografts ddtjournal.com. Ketorolac also influences signaling pathways like HIF-1α, DDX3, and β-catenin, and has been shown to enhance anticancer T cell immunity researchgate.netjci.org. Preoperative administration of ketorolac has shown promise in eliminating micrometastases and promoting long-term survival in various tumor resection models, potentially by blocking inflammatory cascades and activating endogenous resolution pathways jci.org.

Computational Chemistry and Quantitative Structure Activity Relationship Qsar of Ketorolac Compounds

Quantum Chemical Calculations and Molecular Dynamics Simulations of Ketorolac (B1673617)

Quantum chemical calculations, employing Density Functional Theory (DFT), and molecular dynamics (MD) simulations are instrumental in elucidating the electronic structure, stability, and reactivity of drug molecules like Ketorolac. These methods provide insights into molecular properties that correlate with biological activity and pharmacokinetic behavior.

Geometry Optimization and Conformational Analysis of Ketorolac Derivatives

Geometry optimization is a fundamental step in computational chemistry, aiming to find the most stable three-dimensional arrangement (conformation) of a molecule. This process involves calculating the potential energy surface to identify minima, which correspond to stable structures. Studies have utilized DFT methods, such as B3LYP with the 6-31G(d) or 6-31G(d,p) basis sets, to optimize the structures of Ketorolac and its derivatives biomedres.usbiomedres.usresearchgate.netnih.govresearchgate.netnih.govresearchgate.netwu.ac.thresearchgate.netnih.govtandfonline.comresearchgate.net. These optimizations are crucial for obtaining accurate molecular geometries, which serve as the foundation for subsequent property calculations and molecular docking studies. Conformational analysis, often an extension of geometry optimization, explores the various spatial arrangements a molecule can adopt, identifying the most energetically favorable forms tandfonline.com.

Frontier Molecular Orbital Analysis of Ketorolac and Analogues

Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides critical information about a molecule's chemical reactivity and electronic properties ucsb.edu. The HOMO-LUMO energy gap, along with calculated hardness, softness, and chemical potential, are key descriptors in QSAR studies. These parameters can predict a molecule's stability, reactivity towards electrophilic or nucleophilic attack, and its potential for electron transfer.

For Ketorolac (K), various studies have reported its frontier molecular orbital properties:

PropertyValue (eV)Source
HOMO-5.93 nih.gov
LUMO-1.43 nih.gov
HOMO-LUMO Gap4.50 nih.gov
Hardness (η)2.25 nih.gov
Softness (S)0.44 nih.gov
Chemical Potential (μ)-3.68 nih.gov

Note: Some studies report a HOMO-LUMO gap of 5.1935 eV for Ketorolac biomedres.usbiomedres.usresearchgate.net. The variation may depend on the specific computational method and basis set used.

Analogues of Ketorolac, such as K4, have shown different FMO characteristics. For instance, K4 exhibited a lower HOMO-LUMO gap (4.1334 eV biomedres.usbiomedres.usresearchgate.net or 4.44 eV nih.gov), suggesting potentially higher chemical reactivity compared to the parent compound.

Thermodynamic Properties and Stability Studies of Ketorolac

The thermodynamic properties of a molecule, including electronic energy, enthalpy, and free energy, are essential for assessing its stability and spontaneity in chemical or biological processes. DFT calculations have been employed to determine these parameters for Ketorolac and its derivatives biomedres.usbiomedres.usresearchgate.netnih.govresearchgate.netnih.govresearchgate.netnih.govresearchgate.net.

For Ketorolac, the calculated free energy is reported as -859.6743 Hartree biomedres.usbiomedres.us. Highly negative free energy values generally indicate a more stable configuration. Molecular dynamics simulations also contribute to understanding stability by tracking atomic fluctuations and structural integrity over time, confirming the thermal stability of Ketorolac and its derivatives researchgate.netnih.govresearchgate.netnih.govresearchgate.net.

Electrostatic Potential and Dipole Moment Investigations of Ketorolac

The electrostatic potential (ESP) map provides a visual representation of the electron density distribution within a molecule, highlighting regions that are electron-rich (negative potential, often indicated by red) and electron-deficient (positive potential, often indicated by blue) biomedres.usbiomedres.usresearchgate.netnih.govnih.govresearchgate.netjuniperpublishers.com. These maps are crucial for understanding intermolecular interactions, such as hydrogen bonding, and predicting sites of electrophilic or nucleophilic attack. For Ketorolac, negative potentials are typically found over oxygen atoms, while positive potentials are observed over hydrogen atoms biomedres.usnih.gov.

Molecular Docking Studies of Ketorolac and its Derivatives with Target Proteins

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (ligand) to another (receptor) when bound to each other, thereby estimating the binding affinity and identifying key interaction sites. This approach is widely applied in drug discovery to screen potential drug candidates and understand their mechanisms of action. Studies have employed molecular docking to investigate the interactions of Ketorolac and its analogues with various target proteins, including cyclooxygenase (COX) enzymes biomedres.usbiomedres.usresearchgate.netnih.govresearchgate.netnih.govresearchgate.nettandfonline.comdntb.gov.uauin-malang.ac.idresearchgate.netunar.ac.idresearchgate.netjapsonline.commdpi.comjapsonline.comdost.gov.phresearchgate.netmdpi.com.

Binding Affinity and Interaction Modes with Cyclooxygenase Isoforms

Ketorolac is known for its inhibition of cyclooxygenase enzymes, which play a critical role in inflammation and pain pathways. Computational studies have focused on understanding how Ketorolac and its derivatives bind to Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) isoforms.

The binding affinity of Ketorolac to COX-2 has been reported as -8.7 kcal/mol biomedres.usbiomedres.us. Other studies using different docking scores have provided related values, such as a rerank score of -95.7268 uin-malang.ac.id or a docking score of -11.50 kcal/mol mdpi.com for interactions with COX-2. These studies reveal that Ketorolac forms various non-covalent interactions, including hydrogen bonds and hydrophobic interactions, with amino acid residues within the COX active sites biomedres.usbiomedres.usresearchgate.netmdpi.comdost.gov.ph. Specific interactions identified include hydrogen bonding with Arg120 and Ser530, and hydrophobic interactions with Phe381, Tyr355, and Tyr385 of COX-2 mdpi.com. These detailed interaction profiles are crucial for designing novel analogues with improved selectivity and efficacy.

Advanced Drug Delivery Systems Utilizing Ketorolac Calcium

Design and Characterization of Calcium-Crosslinked Polymer-Based Delivery Platforms for Ketorolac (B1673617) Calcium

Calcium-crosslinked polymers, particularly alginates, have been extensively investigated for the development of controlled-release drug delivery systems. The ability of alginate to form hydrogels in the presence of divalent cations like calcium makes it an ideal candidate for entrapping and delivering therapeutic agents such as ketorolac.

Alginate hydrogels are three-dimensional, cross-linked networks of polymer chains that can absorb and retain large amounts of water or biological fluids. A study focused on a ketorolac calcium cross-linked alginate hydrogel, which demonstrated favorable physicochemical properties for its intended application. researchgate.net The formulation was characterized for its swelling and degradation profile, extrusion, extensibility, surface morphology, viscosity, and drug release. researchgate.net Ex vivo studies using Franz cells and a dynamic method with artificial saliva flow showed that the hydrogel could retain high concentrations of the drug in the mucosa. researchgate.net

The swelling behavior of hydrogels is a critical factor influencing drug release. For instance, glutamic acid-co-poly(acrylic acid) hydrogels demonstrated pH-dependent swelling, with maximum swelling and drug release observed at a higher pH of 7.4 compared to a lower pH of 1.2. nih.gov This pH-sensitive swelling is attributed to the protonation of carboxylic groups at low pH, leading to a decrease in free charge density and reduced swelling. nih.gov

The composition of the hydrogel, including the concentration of the polymer, monomer, and cross-linker, significantly impacts its properties. An increase in the concentration of glutamic acid and acrylic acid led to increased swelling and drug release, while a higher concentration of the cross-linker, ethylene (B1197577) glycol dimethylacrylate, resulted in decreased swelling and release. nih.gov

Physicochemical Properties of a this compound-Crosslinked Alginate Hydrogel researchgate.net
PropertyObservation
Swelling and DegradationCharacterized to determine release profile
Extrusion and ExtensibilityAssessed for application suitability
Surface MorphologyExamined to understand the hydrogel structure
ViscosityMeasured to evaluate flow properties
Ex Vivo Drug ReleaseHigh concentrations retained in the mucosa

Floating drug delivery systems are designed to prolong the gastric residence time of drugs, thereby enhancing their local action in the stomach or improving their absorption for drugs with a narrow absorption window. Floating calcium alginate beads containing ketorolac tromethamine have been developed using an extrusion congealing technique with calcium carbonate as a gas-forming agent. tandfonline.com These beads are designed to remain buoyant in the stomach, allowing for a sustained release of the drug. tandfonline.comnih.gov

The floating ability of these beads is achieved by the generation of carbon dioxide gas from the reaction of calcium carbonate with the acidic environment of the stomach, which gets entrapped within the alginate matrix, reducing the density of the beads to less than that of the gastric fluids. tandfonline.comnih.gov The formulation can be optimized for drug loading, entrapment efficiency, swelling, and buoyancy by varying the polymer concentrations. tandfonline.com

In vitro studies have shown that these floating beads can remain buoyant for over 13 hours. nih.gov The release of the drug from these beads is typically slow in acidic media and more rapid in more alkaline environments. nih.gov The morphology of these beads, as observed through scanning electron microscopy, reveals a spherical shape with internal air-filled cavities that contribute to their floatation. nih.gov

Characteristics of Floating Calcium Alginate Beads tandfonline.comnih.gov
CharacteristicDescription
Buoyancy TimeIn excess of 13 hours
DensityLess than 1.000 g/cm³
MorphologySpherical with internal air-filled cavities
Release ProfileSlow in acidic media, more rapid in alkaline media

For ocular drug delivery, in-situ gelling systems are a significant advancement over conventional eye drops due to their ability to increase the residence time of the drug on the ocular surface, leading to improved bioavailability. ajprd.com These systems are instilled as a liquid and undergo a sol-to-gel transition upon contact with the eye's physiological environment. This transition can be triggered by changes in temperature, pH, or ionic strength. researchgate.netresearchgate.net

Ion-activated in-situ gelling systems for ketorolac tromethamine have been developed using polymers like Gelrite, which forms a gel in the presence of cations in the tear fluid. researchgate.net Similarly, pH-triggered systems using a combination of Carbopol and hydroxypropyl methylcellulose (B11928114) have been formulated to gel at the physiological pH of the eye. researchgate.net

Thermoreversible in-situ gelling systems have also been investigated, utilizing polymers like Poloxamer (Pluronic F 127) that exhibit a sol-to-gel transition as the temperature increases from ambient to ocular surface temperature. researchgate.net These formulations have been shown to provide sustained drug release for up to 5 hours and were found to be non-irritating in ocular irritation studies. researchgate.net The inclusion of viscosity-enhancing agents like methylcellulose can further retard the drug release. researchgate.net

Types of In-Situ Gelling Systems for Ocular Delivery of Ketorolac Tromethamine ajprd.comresearchgate.netresearchgate.net
Gelling SystemTriggering MechanismPolymer Examples
Ion-ActivatedPresence of cations in tear fluidGelrite
pH-TriggeredChange to physiological pH of the eyeCarbopol, Hydroxypropyl methylcellulose
ThermoreversibleIncrease in temperature to that of the ocular surfacePoloxamer (Pluronic F 127)

Microencapsulation and Nanostructured Formulations of Ketorolac Salts

Microencapsulation and the development of nanostructured formulations represent advanced strategies to control the release and improve the delivery of ketorolac salts. Biocompatible polymeric microspheres of sodium carboxymethylcellulose and polyvinylpyrrolidone, crosslinked with ferric chloride, have been prepared to encapsulate ketorolac tromethamine. researchgate.net These microspheres can be incorporated into transdermal patches, with cumulative release ranging from 22% to 82%. researchgate.net

Nanostructured systems, such as polymeric nanoparticles and nanodispersions, have also been explored. A study on ketorolac tromethamine-loaded polymeric nanoparticles and a chitosan (B1678972) gel showed that the nanoparticles released 92% of the encapsulated drug, while the gel released 18.6%. nih.gov These formulations are designed for local anti-inflammatory therapy. nih.gov

Nanosuspensions of ketorolac tromethamine have been developed using a nanoprecipitation and probe sonication method to enhance ocular delivery. nih.gov These nanosuspensions, with particle sizes ranging from 199 to 441 nm, aim to increase the residence time and permeability of the drug in the eye. nih.gov The use of polymers like Eudragit RL-100 in nanosuspensions can increase viscosity and prevent drug loss from the precorneal surface. nih.gov

Release Kinetics Modeling from Advanced this compound Formulations

Understanding the release kinetics of a drug from its delivery system is crucial for predicting its in vivo performance. Mathematical models are used to describe the release mechanism and rate. humanjournals.com Common models include zero-order, first-order, Higuchi, Hixson-Crowell, and Korsmeyer-Peppas models. humanjournals.com

For instance, the release of a drug from glutamic acid-co-poly(acrylic acid) hydrogels was found to follow non-Fickian transport, partially controlled by the viscoelastic relaxation of the hydrogel. nih.gov In the case of floating calcium alginate beads, the drug release was best described by zero-order kinetics, indicating that the release rate is independent of the drug concentration. farmaciajournal.com

The analysis of release data using these models helps in elucidating the underlying release mechanisms, such as diffusion, swelling, or erosion of the polymer matrix. humanjournals.com For example, the Korsmeyer-Peppas model is often used to differentiate between Fickian diffusion, non-Fickian (anomalous) transport, and case-II transport (polymer relaxation). humanjournals.com

Material Science and Polymer Chemistry Aspects in Ketorolac Delivery System Development

The development of advanced drug delivery systems for ketorolac relies heavily on principles of material science and polymer chemistry. The choice of polymer is critical and depends on the desired release profile, route of administration, and biocompatibility.

Natural polymers like sodium alginate are widely used due to their biocompatibility, biodegradability, and ability to form hydrogels through ionic crosslinking with divalent cations like calcium. nih.govtandfonline.comfarmaciajournal.com The ratio of mannuronic to guluronic acid in the alginate structure influences the properties of the resulting hydrogel.

Synthetic polymers such as poly(acrylic acid), polyvinylpyrrolidone, and Eudragit offer a wide range of properties that can be tailored for specific applications. nih.govresearchgate.netnih.gov The cross-linking density of the polymer matrix is a key parameter that affects the swelling behavior, mechanical strength, and drug release rate of the delivery system. nih.govresearchgate.net For example, increasing the concentration of the cross-linker in a hydrogel network generally leads to a more rigid structure with lower swelling and slower drug release. nih.gov

The interaction between the drug and the polymer matrix also plays a significant role. For instance, the formation of a polyelectrolyte complex between sodium alginate and a polycationic polymer like chitosan can improve the entrapment efficiency and control the release of the encapsulated drug. farmaciajournal.com

Analytical Chemistry Methodologies for Ketorolac and Its Metabolites

Chromatographic Techniques for Separation and Quantification of Ketorolac (B1673617) and its Metabolites

Chromatographic methods are fundamental for separating complex mixtures and quantifying individual components, including Ketorolac and its related substances.

High-Performance Liquid Chromatography (HPLC) is widely applied for the analysis of Ketorolac in various matrices, including pharmaceutical formulations and biological fluids. These methods typically employ reversed-phase C18 columns, with mobile phases consisting of mixtures of organic solvents (e.g., methanol, acetonitrile) and aqueous buffers, often with pH adjustments. Detection is commonly performed using UV-Vis detectors at wavelengths ranging from 313 nm to 323 nm, reflecting Ketorolac's chromophore. Validation parameters such as linearity, precision, accuracy, and limit of detection (LOD)/limit of quantification (LOQ) are rigorously assessed according to international guidelines, such as ICH.

Table 1: Summary of HPLC Methods for Ketorolac Analysis

Method TypeColumnMobile PhaseFlow RateDetection WavelengthLinearity RangeLOD/LOQ%RSD% RecoverySample MatrixSource Snippets
RP-HPLCC18Methanol: Water (75:25)1.0 mL/min319 nm4-12 µg/mL0.41 µg/mL / 1.3 µg/mL< 2%N/ABulk, Tablet, Ophthalmic solution, Gel researchgate.net, sciencescholar.us
RP-HPLCC18Water: Methanol: Glacial acetic acid (54:45:1)1.2 mL/min313 nm0.130 – 30 µg/mLN/A3.0%N/ABulk, Equipment Surfaces ajrconline.org
RP-HPLCC18Methanol: Acetonitrile (B52724): Sodium dihydrogen phosphate (B84403) (20 mM; pH 5.5) (50:10:40)1.0 mL/min322 nm0.01-15 mg/mL0.002 mg/mL / 0.007 mg/mLN/AN/ATablets, Ophthalmic dosage forms researchgate.net
RP-HPLCC18Acetonitrile: 0.05 mol/L sodium acetate (B1210297) buffer (pH 6.0) (35%)1-2 mL/min313 nmN/AN/AN/AN/APlasma, Urine umich.edu
RP-HPLCC18Methanol: Acetonitrile: 5mM NaH2PO4 (60:10:30)0.20 mL/min320 nm0.50-10.0 µg mL-10.015 µg mL-1 / 0.052 µg mL-1< 2.0%N/ABulk, Pharmaceutical formulations researchgate.net
RP-HPLCC8Methanol: Phosphate buffer pH 3.0 (55:45)N/A243 nm20-140 µg mL-1N/AN/AN/APharmaceutical formulations scielo.br
RP-HPLCC18Acetonitrile: 5 mM ammonium (B1175870) acetate (pH 3.5) (60:40)1.0 mL/min306 nm10.0–125.0 ng/mL0.010 µg/mL< 5.5%96%-109%Human Plasma tandfonline.com, nih.gov
RP-HPLCC18Methanol: Acetonitrile: Sodium dihydrogen phosphate (20 mM; pH 5.5) (50:10:40)1.0 mL/min322 nm0.01-15 mg/ml0.002 mg/ml / 0.007 mg/mlN/AN/ATablets, Ophthalmic dosage forms researchgate.net
RP-HPLCC18Tetrahydrofuran - Ammonium dihydrogen phosphate (0.05M, pH3, 28:72)1.7 mL/min313 nm0.25-1.5 µg/mL0.01 µg/mL< 5%90-95%Human Plasma researchgate.net

UPLC-MS/MS offers enhanced sensitivity, selectivity, and speed for Ketorolac analysis, particularly in complex biological matrices. This technique couples the separation power of UPLC with the detection capabilities of mass spectrometry, allowing for precise identification and quantification based on mass-to-charge ratios and fragmentation patterns. Methods often utilize C18 columns with gradient elution systems involving ammonium acetate and acetonitrile. Detection is typically performed using electrospray ionization (ESI) in negative or positive modes, with multiple reaction monitoring (MRM) for quantification. UPLC-MS/MS has been instrumental in pharmacokinetic studies and the identification of Ketorolac metabolites.

Table 2: Summary of UPLC-MS/MS Methods for Ketorolac Analysis

Method TypeColumnMobile PhaseIonization ModeDetection ModeLinearity RangeLOQ%RSD% RecoverySample MatrixSource Snippets
UPLC-MS/MSAcquity BEH C1815 mM ammonium acetate and acetonitrile (gradient)Positive ESIMRM0.06–0.15 ng/mL (LOD), 0.16–0.41 ng/mL (LOQ)0.16–0.41 ng/mL0.99% to 7.81%93.1-109.4%Water samples acs.org
UPLC-MS/MSN/AN/ANegative ESIMRM10-10,000 ng/ml5 ng/ml<10%< or =8%Rat Plasma nih.gov, ksu.edu.sa
LC/ESI-HR-MS/MSN/AN/APositive ESIMS/MS, MS(n)N/AN/AN/ABlood, Urine, Feces (rats) nih.gov

HPTLC provides a cost-effective and rapid alternative for the analysis of Ketorolac, often used for simultaneous determination in binary mixtures and stability studies. Separation is achieved on silica (B1680970) gel plates, with mobile phases typically comprising mixtures of organic solvents and ammonia (B1221849) or acetic acid to optimize spot resolution and migration. Densitometric detection is performed at specific wavelengths, such as 323 nm or 273/320 nm, depending on the co-analyzed compounds. HPTLC methods have demonstrated good linearity, precision, and accuracy, making them suitable for routine analysis and quality control.

Table 3: Summary of HPTLC Methods for Ketorolac Analysis

Method TypeStationary PhaseMobile PhaseDetection WavelengthLinearity Range%RSD% RecoverySample MatrixSource Snippets
HPTLCSilica gel 60F254Chloroform-ethyl acetate-glacial acetic acid (3:8:0.1)323 nm200-700 ng1.98% (method), 1.83% (system)99.2%Saliva nih.gov
HPTLCSilica gel 60F254Chloroform-methanol-ammonia (7.75: 2.25: 0.1)261 nmN/A< 2%99.45% ±5% (GATI), 99.1% ±5% (KETO)Bulk, Eye drops (GATI/KETO) researchgate.net, jocpr.com
HPTLCSilica gel 60F254Chloroform-methanol-ammonia (7:3:0.1)273 nmN/AN/AN/ABulk, Combined dosage forms (KTC/PHE) oup.com
HPTLCSilica gel 60F254Chloroform-methanol-ammonia (7.5:2.5:0.1)320 nmN/AN/AN/ABulk, Combined dosage forms (KTC/FBX) oup.com

Capillary Electrochromatography (CEC) combines principles of both HPLC and capillary electrophoresis (CE), offering high separation efficiency. While less extensively reported for Ketorolac compared to HPLC, CEC has been explored for the separation of Ketorolac and its impurities acs.org, globalresearchonline.net. Capillary Electrophoresis (CE) itself has been successfully applied for the chiral separation of Ketorolac enantiomers using cyclodextrin (B1172386) derivatives as chiral selectors in the background electrolyte nih.gov, researchgate.net. These advanced techniques are valuable for specific analytical challenges, such as enantiomeric purity determination.

Spectroscopic and Spectrophotometric Approaches for Ketorolac Analysis

Spectroscopic methods, particularly UV-Visible (UV-Vis) spectroscopy, provide rapid and quantitative analysis of Ketorolac, often used for assay determination in pharmaceutical formulations.

UV-Vis spectrophotometry relies on the absorption of ultraviolet or visible light by Ketorolac molecules at specific wavelengths. Methods typically involve dissolving Ketorolac in suitable solvents, such as acidic methanol, water, or various buffer solutions, and measuring absorbance at its maximum absorption wavelength (λmax), which commonly falls between 316 nm and 323 nm chemrj.org, jocpr.com, actascientific.com, ijbpas.com. These methods demonstrate linearity over defined concentration ranges and are validated for precision and accuracy, with %RSD values typically below 2% and recovery rates often above 98% chemrj.org, jocpr.com. Multivariate calibration techniques have also been employed for more complex quantitative analyses ijbpas.com.

Table 4: Summary of UV-Visible Spectroscopy Methods for Ketorolac Analysis

Method TypeSolventDetection WavelengthLinearity Range%RSD% RecoverySample MatrixSource Snippets
UV-Vis0.1 N HCl322 nm5-30 µg/mL< 2%98-102%Pharmaceutical formulations chemrj.org
UV-VisAcidic methanol316 nm2.5 – 15 µg/mLN/A99.23 – 99.48%Pharmaceutical dosage forms jocpr.com
UV-VisN/AN/AN/A< 2.0%N/ABulk and Pharmaceutical dosage form ijaresm.com
UV-VisPhosphate buffer (pH 5.0, 8.0), Acetate buffer (pH 4.7), 0.1N NaOH, Borate buffer (pH 9.0)323 nm5 - 30 µg/mlN/AN/APharmaceutical formulations actascientific.com
UV-VisWater322 nm7-13 µg/mL0.308 (intra-day), 0.287 (inter-day)N/ABulk drug and pharmaceutical formulations ijbpas.com
UV-VisN/A321 nm (Febuxostat), 215 nm (Ketorolac)2–12 mg/ml (FBT), 4-24 mg/ml (KTC)N/AN/AOphthalmic dosage form researchgate.net
UV-VisN/A296 nm, 320 nm (Simultaneous)8.2-45 µg/ml (Olopatadine), 2.5-50 µg/ml (Ketorolac)< 2%98% to 100%Combined ophthalmic dosage form researchgate.net
UV-VisN/A322 nmN/AN/AN/AFloating alginate beads tandfonline.com

Mass Spectrometry for Ketorolac Metabolite Identification

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), is an indispensable tool for identifying and characterizing drug metabolites. For Ketorolac, Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) has been extensively utilized. High-resolution mass spectrometry (LC/ESI-HR-MS/MS) provides accurate mass measurements, enabling precise determination of elemental compositions for unknown metabolites nih.gov.

Studies have employed LC-ESI-MS/MS in conjunction with online hydrogen/deuterium exchange (HDX) experiments to elucidate the structures of in vivo metabolites of Ketorolac nih.govacs.org. These techniques allow for the identification of phase I metabolites, such as hydroxylated and decarbonylated derivatives, as well as phase II metabolites like glucuronides nih.gov. Multivariate analysis (MVA) and specialized data processing platforms, including Principal Component Analysis (PCA) and Principal Component Variable Grouping (PCVG), further aid in profiling and characterizing metabolites from complex biological samples chimia.chnih.gov.

Method Development and Validation Protocols for Ketorolac Quantification

The development and validation of analytical methods for Ketorolac are critical for pharmaceutical quality control, pharmacokinetic studies, and bioequivalence assessments. These processes are typically guided by International Conference on Harmonisation (ICH) guidelines, ensuring reliability, accuracy, and robustness. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant techniques employed.

Linearity, Precision, and Accuracy Assessments for Ketorolac Assays

Linearity is established by demonstrating that the detector response is directly proportional to the analyte concentration over a specified range. Studies have reported linearity for Ketorolac across various concentration ranges, often exceeding a correlation coefficient (R²) of 0.999, indicating excellent linearity nih.govsciencescholar.usijirt.orgsemanticscholar.orgunpad.ac.idresearchgate.netjocpr.comnih.govnih.govajrconline.orgresearchgate.net. For instance, linearity has been demonstrated in plasma samples from 2.5 ng/mL to 5000 ng/mL nih.gov, and in pharmaceutical analysis from 0.01 µg/mL to 15 µg/mL semanticscholar.orgresearchgate.net.

Precision refers to the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically assessed through repeatability (intra-day precision) and intermediate precision (inter-day or inter-analyst precision), often expressed as relative standard deviation (%RSD). Values for %RSD are consistently reported to be below 2% in many validated methods, signifying high precision sciencescholar.usijirt.orgsemanticscholar.orgchemrj.org.

Accuracy is determined by the closeness of agreement between the value accepted as a true value or reference value and the value found. It is commonly assessed through recovery studies, where known amounts of the analyte are spiked into a sample matrix. Reported recovery values for Ketorolac assays are typically high, often ranging from 98% to 102%, indicating that the methods accurately quantify the analyte nih.govijirt.orgjocpr.comchemrj.orgjapsonline.com.

Table 1: Summary of Linearity, Precision, and Accuracy for Ketorolac Assays

ParameterTypical Range/ValueSource(s)
Linearity 0.01–15 µg/mL (HPLC) semanticscholar.orgresearchgate.net
10.0–125.0 ng/mL (Plasma) nih.gov
2.5–5000 ng/mL (Plasma/Surrogate) nih.gov
Correlation Coefficient (R²)> 0.999
Precision %RSD (Intra-day/Inter-day)< 2%
Repeatability (%CV)< 10.11%
Reproducibility (%CV)< 12.18%
Accuracy % Recovery98–102%
93.7 ± 0.12%
98.83–100.22%
+/- % of Predetermined Range (Accuracy at levels)+/- 15%

Sensitivity Parameters for Ketorolac Detection (Limit of Detection, Limit of Quantification)

Sensitivity is a critical parameter, defined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ). LOD represents the lowest concentration of an analyte that can be reliably detected, while LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. Various studies report diverse LOD and LOQ values depending on the analytical technique and matrix. For instance, LOD values have been reported as low as 0.0024 µg/mL semanticscholar.orgnih.gov and 0.0049 mcg/mL jocpr.com, with corresponding LOQ values around 0.0074 µg/mL semanticscholar.orgnih.gov and 0.0150 mcg/mL jocpr.com. In biological matrices, LOQ can be as low as 2.5 ng/mL nih.gov.

Table 2: Sensitivity Parameters (LOD and LOQ) for Ketorolac Detection

Method/MatrixLOD ValueLOQ ValueSource(s)
HPLC0.0024 µg/mL0.0074 µg/mL semanticscholar.orgnih.gov
HPLC0.415 µg/mL1.3 µg/mL sciencescholar.us
HPLC0.016 μg mL⁻¹0.051 μg mL⁻¹ unpad.ac.id
HPLC0.0049 mcg/mL0.0150 mcg/mL jocpr.com
HPTLC16.22 ng/spot54.13 ng/spot researchgate.netijrpc.com
LC-MS/MS (Plasma Surrogate)N/A (Range 2.5-5000 ng/mL)2.5 ng/mL nih.gov
Spectrophotometric (Ninhydrin)15.369 μg/mL46.57 μg/mL ajrconline.org

Robustness and Specificity Evaluations for Ketorolac Analytical Methods

Specificity ensures that the analytical method can accurately measure the analyte of interest in the presence of other components, such as impurities, degradation products, or matrix components. This is typically demonstrated by showing no interference from excipients in pharmaceutical formulations or from endogenous compounds in biological samples nih.govsciencescholar.uschemrj.orgrsc.org. Peak purity analysis, often performed using a Photodiode Array (PDA) detector or MS, confirms the absence of co-eluting impurities chemrj.orgrsc.org.

Robustness assesses the method's capacity to remain unaffected by small, deliberate variations in method parameters. This includes changes in mobile phase composition (e.g., ±10% organic solvent), flow rate (e.g., ±0.1 mL/min), pH of the mobile phase, or temperature ijirt.orgnih.govchemrj.org. Methods are considered robust if the results remain within acceptable limits (e.g., low %RSD) when these parameters are slightly altered, indicating the method's reliability for routine use ijirt.orgnih.gov.

Sample Preparation Strategies for Ketorolac in Biological and Formulated Matrices

Effective sample preparation is crucial for removing interfering substances and concentrating the analyte, thereby improving the sensitivity and accuracy of the analytical method.

For Biological Matrices (e.g., Plasma, Urine, Serum): Common techniques include:

Protein Precipitation: This is a widely used and simple method, often employing solvents like acetonitrile or methanol, sometimes with the addition of an acid (e.g., trichloroacetic acid) or a buffer, followed by centrifugation to remove precipitated proteins nih.govnih.govnih.govresearchgate.netchromatographyonline.com.

Solid-Phase Extraction (SPE): SPE offers higher selectivity and cleaner extracts compared to protein precipitation, though it may require more method development time. Various sorbent materials can be used to selectively retain Ketorolac nih.govchromatographyonline.comnih.gov.

Liquid-Liquid Extraction (LLE): A traditional method involving partitioning the analyte between two immiscible liquid phases nih.govarabjchem.org.

Microextraction Techniques: Advanced techniques like Electromembrane Extraction (EME), Dispersive Liquid-Liquid Microextraction (DLLME), and Solid-Phase Microextraction (SPME) are increasingly employed for their efficiency, reduced solvent consumption, and enhanced sensitivity, particularly for trace-level analysis in biological fluids nih.govarabjchem.orgdntb.gov.ua.

For Formulated Matrices (e.g., Tablets, Ophthalmic Solutions, Gels): Sample preparation typically involves:

Dissolution: The pharmaceutical dosage form is dissolved or dispersed in a suitable solvent (e.g., methanol, acetonitrile, water, or a mixture thereof) jocpr.comjapsonline.compharmtech.com.

Filtration or Centrifugation: After dissolution, the sample is often filtered through a membrane filter (e.g., 0.45 µm) or centrifuged to remove insoluble excipients or particulate matter before direct injection into the chromatographic system jocpr.comjapsonline.com.

Table 3: Common Sample Preparation Techniques for Ketorolac

Matrix TypeTechnique(s)Key Reagents/SolventsKey StepsSource(s)
Biological (Plasma)Protein PrecipitationAcetonitrile, Methanol, Trichloroacetic acidMix sample with precipitating agent, vortex, centrifuge, collect supernatant. nih.govnih.govnih.govresearchgate.netchromatographyonline.com
Solid-Phase Extraction (SPE)Various sorbentsCondition, equilibrate, load sample, wash, elute analyte. nih.govchromatographyonline.comnih.gov
Electromembrane Extraction (EME)Organic solvent, buffer, ionic liquidExtraction across a membrane driven by an electric potential. nih.gov
Microemulsion Electrokinetic Chromatography (MEEKC)Surfactants, co-surfactants, oils, buffersForms microemulsion for analyte extraction and separation. dntb.gov.ua
Formulated (Tablets)Dissolution, Filtration/CentrifugationMethanol, Acetonitrile, Water, THFDissolve/disperse sample in solvent, sonicate if necessary, filter or centrifuge to remove insolubles. jocpr.comjapsonline.compharmtech.com
Formulated (Gels)Dissolution, Filtration/CentrifugationMethanol, WaterDissolve sample in solvent, sonicate if necessary, filter or centrifuge to remove insolubles. pharmtech.com

Mechanistic Investigations of Ketorolac Drug Interactions at the Molecular and Cellular Level

Interaction of Ketorolac (B1673617) with Calcium Channel Blockers and Cardiovascular System Modulators

Ketorolac, a potent nonsteroidal anti-inflammatory drug (NSAID), can interact with cardiovascular medications, including calcium channel blockers, primarily through its influence on prostaglandin (B15479496) synthesis. Prostaglandins are crucial in regulating vascular tone and blood pressure. By inhibiting the cyclooxygenase (COX) enzymes, ketorolac reduces the production of these prostaglandins, which can affect blood pressure control in patients treated with antihypertensive agents.

Some cyclooxygenase inhibitors may weaken the antihypertensive effects of certain calcium channel blockers. drugs.com This interaction can lead to an increase in blood pressure when an NSAID is introduced to a patient's regimen that includes a calcium channel blocker. drugs.com Conversely, withdrawing NSAIDs from the regimen of a patient also taking calcium channel blockers might increase the risk of hypotension. drugs.com Therefore, monitoring for changes in blood pressure control is recommended when ketorolac is co-administered with these agents. drugs.com

Furthermore, NSAIDs, including ketorolac, have been associated with an increased risk of serious cardiovascular thrombotic events, such as myocardial infarction and stroke. drugs.com This risk may be present early in treatment and may increase with the duration of use. drugs.com Caution is advised when prescribing ketorolac to patients with a history of cardiovascular disease or those with risk factors for such conditions. singlecare.com Fluid retention and edema, which can be caused by NSAIDs, may also contribute to the increased risk of cardiovascular events and can exacerbate conditions like hypertension and heart failure. drugs.com

Table 1: Interaction of Ketorolac with Cardiovascular System Modulators

Interacting Drug ClassInteracting DrugMechanism of InteractionPotential Clinical Outcome
Calcium Channel Blockers AmlodipineAttenuation of antihypertensive effects due to inhibition of vasodilatory prostanoids. drugs.comIncreased blood pressure. drugs.com
ACE Inhibitors/ARBs Lisinopril, LosartanInhibition of renal prostaglandin synthesis, leading to reduced renal blood flow and potential for renal impairment, especially in volume-depleted patients. singlecare.comnih.govwjnu.org Can also diminish the antihypertensive effects. droracle.aiIncreased risk of renal impairment, hyperkalemia, and reduced antihypertensive effect. singlecare.comdrugbank.com
Beta-Blockers Metoprolol, AtenololAttenuation of antihypertensive effect due to NSAID-induced inhibition of renal prostaglandin synthesis, leading to unopposed pressor activity. drugs.comReduced antihypertensive effect. drugbank.com
Diuretics Furosemide, ThiazidesInhibition of renal prostaglandin synthesis, which reduces the natriuretic effect of diuretics. nih.govdrugs.com Can lead to sodium and water retention. drugs.comDecreased diuretic efficacy, potential for renal failure, and increased risk of congestive heart failure. droracle.aidrugs.com

The interaction between ketorolac and cardiovascular drugs is fundamentally linked to its effect on vascular tone, which is modulated by prostanoids. Prostanoids, such as prostacyclin (PGI2) and other vasodilatory prostaglandins, play a significant role in maintaining vascular homeostasis and regulating blood pressure. drugs.com Ketorolac, by inhibiting COX enzymes, curtails the synthesis of these crucial mediators. drugbank.commedex.com.bd

This inhibition can alter the delicate balance of vasoactive substances, potentially leading to increased vascular resistance. The mechanism of interaction with calcium channel blockers appears to be related to this alteration of vascular tone, which is dependent on prostacyclins and other vasodilatory prostanoids. drugs.com In middle-aged individuals, localized COX inhibition with ketorolac has been shown to increase basal cutaneous vascular tone, suggesting a role for COX-derived vasoconstrictors in this age group. nih.gov This indicates a complex interplay where ketorolac's effect may depend on the underlying vascular physiology and the balance between vasodilating and vasoconstricting prostanoids. nih.gov

Synergistic and Antagonistic Pharmacodynamic Interactions of Ketorolac (Mechanism-focused)

Ketorolac can engage in both synergistic and antagonistic pharmacodynamic interactions with other drugs, leading to either enhanced therapeutic effects or increased risks of adverse events.

Synergistic Interactions:

A notable synergistic interaction occurs when ketorolac is combined with opioids for pain management. This combination often results in a significant reduction in the required opioid dosage, which in turn diminishes opioid-related side effects like vomiting and reduced gastrointestinal motility. nih.gov

Ketorolac also exhibits synergistic effects on bleeding risk when co-administered with anticoagulants like warfarin or antiplatelet agents. singlecare.comdrugs.com While ketorolac itself has a reversible effect on platelet function, its concurrent use with other drugs that affect hemostasis can lead to a greater risk of serious gastrointestinal bleeding than either drug used alone. singlecare.comdrugs.com This is a pharmacodynamic synergism where the combined effects on the gastrointestinal mucosa and platelet aggregation are greater than the sum of their individual effects. drugs.com

Antagonistic Interactions:

An example of an antagonistic interaction is the effect of ketorolac on the antihypertensive efficacy of various drug classes, including ACE inhibitors, ARBs, beta-blockers, and diuretics. drugbank.comdrugs.com The mechanism involves the inhibition of prostaglandin synthesis by ketorolac, which counteracts the blood pressure-lowering effects of these medications. nih.govdrugs.com For instance, ketorolac can reduce the natriuretic and antihypertensive effects of diuretics like furosemide and thiazides. nih.gov

Table 2: Synergistic and Antagonistic Pharmacodynamic Interactions of Ketorolac

Interacting Drug/ClassType of InteractionMechanism
Opioids SynergisticEnhanced analgesia allowing for opioid dose reduction. nih.gov
Anticoagulants (e.g., Warfarin) SynergisticIncreased risk of gastrointestinal bleeding through combined effects on GI mucosa and hemostasis. singlecare.comdrugs.com
Other NSAIDs/Aspirin SynergisticCumulative risk of serious NSAID-related adverse events, particularly gastrointestinal bleeding. fda.gov
SSRIs SynergisticIncreased risk of GI bleeding. droracle.ai
Corticosteroids SynergisticIncreased risk of gastrointestinal events. droracle.ai
ACE Inhibitors/ARBs AntagonisticDiminished antihypertensive effect due to inhibition of renal prostaglandin synthesis. droracle.ai
Beta-Blockers AntagonisticAttenuation of antihypertensive effect. drugs.com
Diuretics AntagonisticReduced natriuretic and antihypertensive effects. nih.gov

Enzyme Induction or Inhibition by Ketorolac in Drug Metabolism Interactions

Ketorolac is primarily metabolized in the liver through hydroxylation and conjugation. nih.govfda.gov While there is no evidence to suggest that ketorolac induces or inhibits its own metabolism or that of other drugs through hepatic enzymes, its metabolic pathway can be influenced by other substances. pfizer.com

The metabolism of ketorolac can be affected by other drugs, leading to altered plasma concentrations. For instance, the metabolism of ketorolac can be increased when combined with abatacept or apremilast, and decreased when combined with abiraterone, atovaquone, or avapritinib. drugbank.com Conversely, ketorolac can also affect the metabolism of other drugs. It has been shown to decrease the metabolism of several drugs, including abrocitinib, almotriptan, alosetron, amiodarone, amprenavir, anastrozole, apomorphine, atorvastatin, avanafil, and avatrombopag. drugbank.com These interactions suggest an inhibitory effect on certain metabolic pathways, likely involving cytochrome P450 (CYP) enzymes. droracle.ainih.govmedicineslearningportal.orgresearchgate.net

Although specific studies detailing ketorolac's direct induction or inhibition of CYP450 isoenzymes are not extensively documented in the provided search results, the observed interactions point towards a potential for clinically significant effects on drug metabolism. For example, the interaction with methotrexate, where NSAIDs may enhance its toxicity, could be partly due to competitive inhibition of metabolic pathways. droracle.aimedex.com.bd

Interactions of Ketorolac Affecting Renal Excretion Mechanisms

Ketorolac and its metabolites are primarily eliminated by the kidneys. fda.govpfizer.com Approximately 92% of a dose is excreted in the urine, with about 60% as unchanged drug and 40% as metabolites. fda.govpfizer.com Consequently, interactions that affect renal function can have a significant impact on the clearance of ketorolac and other co-administered drugs.

The most significant mechanism by which ketorolac affects renal excretion is through the inhibition of renal prostaglandin synthesis. pfizer.comdroracle.ai Renal prostaglandins play a vital role in maintaining renal blood flow, particularly in patients with conditions like heart failure, liver dysfunction, or volume depletion. pfizer.comdroracle.ai By inhibiting these prostaglandins, ketorolac can cause a dose-dependent reduction in renal blood flow, which may lead to acute renal decompensation. pfizer.comdroracle.ai

This mechanism underlies several clinically important drug interactions:

Diuretics: Ketorolac can reduce the natriuretic effect of loop diuretics (e.g., furosemide) and thiazides, potentially diminishing their antihypertensive and diuretic efficacy. nih.govrxlist.com

ACE Inhibitors and ARBs: Co-administration with these agents increases the risk of renal impairment, especially in elderly or volume-depleted patients. nih.govwjnu.org

Lithium: Ketorolac can increase plasma lithium levels by reducing its renal clearance, which can lead to lithium toxicity. droracle.aipfizer.com

Methotrexate: NSAIDs have been reported to competitively inhibit the accumulation of methotrexate in rabbit kidney slices, suggesting a potential to enhance its toxicity by reducing its renal excretion. pfizer.com

Probenecid: Probenecid is contraindicated with ketorolac as it significantly reduces the clearance of ketorolac, leading to increased plasma levels and a higher risk of adverse effects. nih.govdroracle.ai

Table 3: Interactions of Ketorolac Affecting Renal Excretion

Interacting DrugMechanism of InteractionPotential Clinical Outcome
Probenecid Decreased clearance of ketorolac. droracle.aiIncreased plasma levels of ketorolac. droracle.ai
Lithium Reduced renal lithium clearance due to inhibition of renal prostaglandin synthesis. droracle.aipfizer.comIncreased plasma lithium levels and risk of toxicity. droracle.ai
Methotrexate Potential for competitive inhibition of renal excretion. pfizer.comEnhanced methotrexate toxicity. droracle.aimedex.com.bd
Diuretics (Furosemide, Thiazides) Reduced natriuretic effect due to inhibition of renal prostaglandin synthesis. nih.govDecreased diuretic efficacy and potential for renal impairment. drugs.com
ACE Inhibitors/ARBs Increased risk of renal impairment, particularly in volume-depleted patients. nih.govAcute renal failure. wjnu.org

Q & A

Q. What is the pharmacological mechanism of ketorolac calcium, and how does it compare to other NSAIDs in experimental settings?

this compound, a non-selective cyclooxygenase (COX) inhibitor, blocks COX-1 and COX-2 enzymes, reducing prostaglandin synthesis and inflammation. Its potency is context-dependent: in tooth extraction models, it demonstrates superior analgesic efficacy compared to other NSAIDs under similar experimental conditions, likely due to its strong COX-2 affinity . Methodologically, comparative studies should use randomized controlled trials (RCTs) with standardized pain scales (e.g., VAS) and inflammatory biomarkers (e.g., prostaglandin E2 levels) to quantify differences .

Q. How is this compound’s analgesic efficacy evaluated in preclinical and clinical studies?

Preclinical studies often employ rodent models (e.g., carrageenan-induced paw edema) to measure anti-inflammatory activity, while clinical trials use double-blind RCTs to assess postoperative pain relief. Key metrics include time to analgesia onset, opioid-sparing effects, and adverse event rates. For example, meta-analyses of RCTs show ketorolac reduces postoperative morphine consumption by ~4.25 mg (95% CI: -8.16, -0.35) compared to placebo . Standardized protocols for dose equivalence and outcome measurement are critical for cross-study comparability .

Q. What pharmacokinetic properties of this compound are critical for dosing regimen design?

Ketorolac exhibits dose-dependent pharmacokinetics with nonlinear plasma concentration increases at higher doses. Its tromethamine salt enhances solubility and bioavailability. Key parameters include a half-life of 4–6 hours, protein binding >99%, and renal excretion as unchanged drug (60%) and metabolites. Studies should validate dosing using population pharmacokinetic models, especially in populations with renal impairment or obesity, to avoid toxicity .

Advanced Research Questions

Q. How can computational methods like QSAR and molecular docking optimize ketorolac derivatives for enhanced COX-2 selectivity?

Quantitative structure-activity relationship (QSAR) models, trained on datasets from databases like ChEMBL, predict anti-inflammatory activity and Lipinski/Veber rule compliance. For example, 2D QSAR identified derivatives (e.g., Molecules 32, 34, 37) with higher COX-2 binding affinity than ketorolac. Molecular docking (e.g., AutoDock Vina) validates these predictions by simulating ligand-receptor interactions, with energy scores < -8.0 kcal/mol indicating strong binding . Subsequent in vitro COX inhibition assays (e.g., fluorometric kits) are essential for validation .

Q. How do systematic reviews address contradictions in ketorolac’s dose-efficacy relationship for postoperative pain?

Contradictions arise from heterogeneous study designs (e.g., IV vs. IM routes, varying doses). A PRISMA-guided meta-analysis of 14 RCTs found lower parenteral doses (e.g., 10–15 mg IV) achieve equianalgesia to FDA-approved doses (30 mg) but lack sufficient safety data. Researchers should stratify analyses by dose, route, and surgery type, using random-effects models to account for heterogeneity. GRADE assessments highlight the need for larger trials with standardized adverse event reporting .

Q. What methodologies validate the adequacy of COX inhibition in ketorolac experimental models?

In vitro models (e.g., human whole-blood assays) quantify COX-1/2 inhibition via thromboxane B2 (TxB2) and prostaglandin E2 (PGE2) levels. In vivo, cutaneous vasodilation assays in humans compare ketorolac’s effects against other COX inhibitors (e.g., aspirin). For example, 10 mM ketorolac reduced acetylcholine-induced vasodilation similarly to aspirin but without altering baseline blood flow, confirming COX blockade specificity .

Q. What are key methodological gaps in studying ketorolac’s safety in pediatric populations?

Existing meta-analyses (e.g., 13 RCTs, n=920) lack power to assess rare adverse events (e.g., bleeding post-tonsillectomy). Future studies should use adaptive trial designs with enriched enrollment (e.g., high-risk cohorts) and long-term follow-up. Pharmacogenomic analyses (e.g., CYP2C9 polymorphisms) may explain interpatient variability in metabolism and toxicity .

Q. How can non-inferiority trials evaluate ketorolac’s intra-articular efficacy versus corticosteroids?

Non-inferiority trials require predefined margins (e.g., Δ ≤1.5 on VAS) and composite endpoints (pain relief, opioid use, inflammation markers). A double-blind RCT comparing intra-articular ketorolac (30 mg) vs. methylprednisolone (40 mg) found comparable pain reduction at 24 hours but lower cost (143% savings). However, in vitro data show ketorolac underperforms in suppressing inflammatory cytokines (e.g., IL-6), necessitating multimodal endpoint designs .

Q. How do researchers mitigate confounding bias when studying ketorolac’s association with hematoma risk in breast surgery?

Interim data from a double-blind RCT (n=40) found no hematomas with perioperative ketorolac, contradicting retrospective studies. To address bias, use propensity score matching for confounding variables (e.g., BMI, anticoagulant use) and standardized hematoma grading (e.g., Baker classification). Prospective designs with centralized outcome adjudication improve validity .

Methodological Resources

  • For computational studies : SwissADME for pharmacokinetic predictions, AutoDock Vina for docking simulations .
  • For clinical trials : CONSORT guidelines for RCT reporting, PRISMA for meta-analyses .
  • For pharmacokinetics : Population PK software (e.g., NONMEM) for dose optimization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.